Methyl 5-ethynyl-2-hydroxybenzoate

Catalog No.
S8756467
CAS No.
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
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Methyl 5-ethynyl-2-hydroxybenzoate

Product Name

Methyl 5-ethynyl-2-hydroxybenzoate

IUPAC Name

methyl 5-ethynyl-2-hydroxybenzoate

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h1,4-6,11H,2H3

InChI Key

LADCZLFRICNCHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#C)O

Methyl 5-ethynyl-2-hydroxybenzoate is an organic compound characterized by its unique structure, which includes a hydroxyl group and an ethynyl group attached to a benzoate framework. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. It can be represented by the molecular formula C10H10O3C_{10}H_{10}O_3 and has a molecular weight of approximately 178.19 g/mol. The presence of both the ethynyl and hydroxyl functional groups contributes to its reactivity and biological activity, making it a subject of interest in various fields of research.

, including:

  • Oxidation: The ethynyl group can be oxidized to yield carboxylic acids or ketones. Common reagents for this reaction include potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The ethynyl group can be reduced to an ethyl group through hydrogenation, typically using hydrogen gas in the presence of palladium on carbon as a catalyst.
  • Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, leading to products such as methyl 5-nitro-2-hydroxybenzoate or methyl 5-bromo-2-hydroxybenzoate when treated with nitric acid or bromine, respectively.

Major Products Formed

  • From Oxidation: 5-ethynyl-2-hydroxybenzoic acid or 5-ethynyl-2-hydroxybenzaldehyde.
  • From Reduction: Methyl 5-ethyl-2-hydroxybenzoate.
  • From Substitution: Methyl 5-nitro-2-hydroxybenzoate, methyl 5-bromo-2-hydroxybenzoate, and methyl 5-sulfonyl-2-hydroxybenzoate.

Research indicates that methyl 5-ethynyl-2-hydroxybenzoate exhibits various biological activities. Its structure allows it to interact with biological molecules, potentially modulating enzyme activity and influencing metabolic pathways. This compound has been studied for its role in enzyme interactions and as a precursor in the synthesis of pharmaceutical agents. Early studies suggest that it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects .

Methyl 5-ethynyl-2-hydroxybenzoate can be synthesized through several methods:

  • Esterification: One common method involves the esterification of 5-ethynyl-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. This reaction typically requires heating under reflux conditions to achieve high yields.
  • Diazomethane Reaction: Another method utilizes diazomethane, where 5-ethynyl-2-hydroxybenzoic acid reacts with diazomethane in an ether solution to produce the desired ester.
  • Microwave-Assisted Synthesis: Recent advancements have explored microwave-assisted methods for esterification, which enhance efficiency and yield through continuous flow processes and solid heterogeneous catalysts like zeolites.

Methyl 5-ethynyl-2-hydroxybenzoate has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex aromatic compounds.
  • Biological Research: The compound is utilized in studies focusing on enzyme interactions and metabolic pathways involving aromatic esters.
  • Pharmaceutical Development: Ongoing research aims to explore its potential as a precursor for pharmaceutical agents.
  • Industrial Use: It finds application in producing specialty chemicals and materials such as polymers and resins.

Studies investigating the interactions of methyl 5-ethynyl-2-hydroxybenzoate with biological targets reveal that its ethynyl group can form reactive intermediates capable of influencing cellular processes. These interactions may lead to alterations in enzyme activity and metabolic pathways, suggesting potential therapeutic applications. Further exploration into its interaction mechanisms could provide insights into its utility in drug development.

Methyl 5-ethynyl-2-hydroxybenzoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-hydroxybenzoateHydroxyl group at para positionCommonly used as a preservative (methylparaben)
Methyl 5-bromo-2-hydroxybenzoateBromine substituent at the same positionExhibits different reactivity due to bromine's presence
Methyl 3,4-dihydroxybenzoateTwo hydroxyl groupsMore polar; used in various biochemical applications
Methyl 4-methylbenzoateMethyl substituent at para positionLess reactive than methyl 5-ethynyl derivatives

Methyl 5-ethynyl-2-hydroxybenzoate is unique due to its ethynyl group, which enhances its reactivity compared to other similar compounds. This feature makes it particularly valuable in synthetic organic chemistry and potential medicinal applications .

Palladium-Catalyzed Cross-Coupling Reactions in Core Structure Assembly

Sonogashira Coupling Applications for Alkyne Functionalization

The Sonogashira coupling reaction is a cornerstone in the synthesis of methyl 5-ethynyl-2-hydroxybenzoate, enabling the direct introduction of the ethynyl group to the aromatic nucleus. This reaction typically involves the coupling of a halogenated benzoate precursor with a terminal alkyne in the presence of a palladium catalyst and copper co-catalyst. For instance, methyl 2-hydroxy-5-iodobenzoate undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA) to yield the protected intermediate, which is subsequently deprotected to reveal the ethynyl group.

Key reaction parameters include:

  • Catalyst System: Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine.
  • Solvent: A mixture of tetrahydrofuran (THF) and diisopropylamine (DIPA) at 60°C.
  • Yield: 70–85% after deprotection with tetrabutylammonium fluoride (TBAF).

The reaction proceeds via a oxidative addition-transmetallation-reductive elimination mechanism, where the palladium center facilitates bond formation between the sp²-hybridized carbon of the aryl halide and the sp-hybridized carbon of the alkyne. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) analyses confirm the successful incorporation of the ethynyl group, with characteristic C≡C stretches observed at 2100–2250 cm⁻¹.

Copper-Free Variants for Enhanced Reaction Efficiency

Recent advancements have focused on eliminating copper co-catalysts to reduce side reactions and simplify purification. Iron- and cobalt-based systems, such as FeCl₃·6H₂O with 1,10-phenanthroline ligands, have demonstrated efficacy in Sonogashira-type couplings under aerobic conditions. These copper-free protocols achieve comparable yields (75–80%) while minimizing homocoupling byproducts. For example, methyl 2-hydroxy-5-iodobenzoate couples with phenylacetylene in aqueous ethanol using FeCl₃ (10 mol%) and 1,10-phenanthroline (20 mol%) at 80°C, yielding the desired product within 12 hours.

Electrophilic Cyclization Strategies for Benzofuran Analog Synthesis

Methyl 5-ethynyl-2-hydroxybenzoate serves as a precursor to benzofuran derivatives through electrophilic cyclization. Treatment with iodine monochloride (ICl) in dichloromethane induces cyclization, forming the benzofuran core via a 5-endo-dig pathway. The reaction mechanism involves:

  • Electrophilic activation of the alkyne by ICl.
  • Nucleophilic attack by the hydroxyl oxygen on the activated triple bond.
  • Aromatization through deprotonation and iodide elimination.

This method produces 5-iodobenzofuran derivatives in 65–75% yield, which are amenable to further cross-coupling reactions.

Protecting Group Chemistry in Multi-Step Syntheses

Silyl Ether Protection-Deprotection Sequences

The hydroxyl group in methyl 5-ethynyl-2-hydroxybenzoate is often protected as a silyl ether during synthetic sequences to prevent unwanted side reactions. For example, treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole yields the TBDMS-protected derivative, which is stable under Sonogashira coupling conditions. Deprotection is achieved using TBAF in THF, restoring the hydroxyl group with >90% efficiency.

Amino Group Masking Techniques for Directed Functionalization

While methyl 5-ethynyl-2-hydroxybenzoate lacks amino groups, related analogs utilize Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protections for amine functionalities during solid-phase peptide synthesis. These strategies ensure regioselective functionalization and are critical in the synthesis of hybrid molecules incorporating benzoate and peptide motifs.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.047344113 g/mol

Monoisotopic Mass

176.047344113 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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